3-Chloro-1-methyl-1H-pyrazol-5-amine hydrochloride 3-Chloro-1-methyl-1H-pyrazol-5-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1312949-22-6
VCID: VC3026858
InChI: InChI=1S/C4H6ClN3.ClH/c1-8-4(6)2-3(5)7-8;/h2H,6H2,1H3;1H
SMILES: CN1C(=CC(=N1)Cl)N.Cl
Molecular Formula: C4H7Cl2N3
Molecular Weight: 168.02 g/mol

3-Chloro-1-methyl-1H-pyrazol-5-amine hydrochloride

CAS No.: 1312949-22-6

Cat. No.: VC3026858

Molecular Formula: C4H7Cl2N3

Molecular Weight: 168.02 g/mol

* For research use only. Not for human or veterinary use.

3-Chloro-1-methyl-1H-pyrazol-5-amine hydrochloride - 1312949-22-6

Specification

CAS No. 1312949-22-6
Molecular Formula C4H7Cl2N3
Molecular Weight 168.02 g/mol
IUPAC Name 5-chloro-2-methylpyrazol-3-amine;hydrochloride
Standard InChI InChI=1S/C4H6ClN3.ClH/c1-8-4(6)2-3(5)7-8;/h2H,6H2,1H3;1H
Standard InChI Key IBCTVRKXWOMDEP-UHFFFAOYSA-N
SMILES CN1C(=CC(=N1)Cl)N.Cl
Canonical SMILES CN1C(=CC(=N1)Cl)N.Cl

Introduction

Chemical Identity and Physical Properties

3-Chloro-1-methyl-1H-pyrazol-5-amine hydrochloride belongs to the pyrazole class of heterocyclic compounds. It features a pyrazole core with strategic functional group substitutions that contribute to its unique biological and chemical properties.

Basic Chemical Information

PropertyValue
CAS Number1312949-22-6
Molecular FormulaC4H7Cl2N3
Molecular Weight168.02 g/mol
IUPAC Name5-chloro-2-methylpyrazol-3-amine hydrochloride
Standard InChIInChI=1S/C4H6ClN3.ClH/c1-8-4(6)2-3(5)7-8;/h2H,6H2,1H3;1H
Standard InChIKeyIBCTVRKXWOMDEP-UHFFFAOYSA-N
SMILESCN1C(=CC(=N1)Cl)N.Cl

The compound exists as the hydrochloride salt of 3-Chloro-1-methyl-1H-pyrazol-5-amine, which enhances its solubility in aqueous environments compared to the free base form. The salt formation significantly impacts its physicochemical properties, making it more suitable for research applications requiring aqueous solubility.

Related Compounds and Forms

It is important to distinguish between different forms of this compound:

Compound FormMolecular FormulaMolecular WeightCAS Number
3-Chloro-1-methyl-1H-pyrazol-5-amine hydrochlorideC4H7Cl2N3168.02 g/mol1312949-22-6
3-Chloro-1-methyl-1H-pyrazol-5-amine dihydrochlorideC4H8Cl3N3204.48 g/mol1630906-90-9
3-Chloro-1-methyl-1H-pyrazol-5-amine (free base)C4H6ClN3131.56 g/mol167408-80-2

The free base compound has a calculated LogP value of 1.23690, indicating moderate lipophilicity , which is an important parameter for evaluating potential membrane permeability and bioavailability in pharmaceutical applications.

Synthesis Methods

Several synthetic approaches can be employed to prepare 3-Chloro-1-methyl-1H-pyrazol-5-amine hydrochloride, with the final product typically obtained by converting the free base to the hydrochloride salt.

Condensation of β-Ketonitriles with Hydrazines

The most versatile and widely used method for synthesizing 5-aminopyrazoles involves the condensation of β-ketonitriles with hydrazines . This general approach can be adapted for the synthesis of 3-Chloro-1-methyl-1H-pyrazol-5-amine by using appropriately substituted starting materials.

Chlorination of Pyrazole Derivatives

Another notable approach includes the chlorination of pyrazole derivatives. This typically involves the reaction of suitable precursors with chlorinating agents to introduce the chlorine atom at the desired position of the pyrazole ring. The specific conditions, including temperature, pressure, and reaction time, must be carefully controlled to achieve high yields and purity.

Silver-Mediated Cycloaddition

Silver-mediated [3+2] cycloaddition reactions offer an efficient method for forming pyrazole derivatives under mild conditions. This approach can be particularly useful for creating the core pyrazole structure with the desired substitution pattern, especially when traditional methods yield poor results.

Salt Formation

After synthesizing the free base, conversion to the hydrochloride salt is typically achieved by treating the compound with hydrochloric acid under controlled conditions. This step is crucial for enhancing the compound's solubility and stability for research applications.

Mechanism of Action

The biological activity of 3-Chloro-1-methyl-1H-pyrazol-5-amine hydrochloride primarily stems from its interactions with specific cellular enzymes and proteins.

Enzyme Inhibition Properties

The compound has demonstrated the ability to inhibit certain kinases, which play crucial roles in cell signaling pathways related to growth and apoptosis. By binding to the active sites of these enzymes, it effectively blocks substrate access, leading to altered cellular responses that may have therapeutic implications.

Molecular Interactions

The structural features of 3-Chloro-1-methyl-1H-pyrazol-5-amine hydrochloride contribute to its specific binding properties:

  • The chlorine atom at position 3 enhances lipophilicity and may form halogen bonds with target proteins

  • The amino group at position 5 provides hydrogen bonding capabilities for interactions with protein binding sites

  • The methyl substituent at position 1 influences the electronic distribution across the pyrazole ring

  • The salt form improves solubility for more effective interaction with target proteins

These molecular interactions result in modulation of cell signaling pathways, potentially leading to effects such as cell cycle arrest and induction of apoptosis in certain cell types.

Biological Activities and Research Applications

3-Chloro-1-methyl-1H-pyrazol-5-amine hydrochloride demonstrates several important biological activities that make it valuable in various research areas.

Pharmaceutical Research Applications

The compound serves as an important intermediate in pharmaceutical research, particularly in the development of more complex pyrazole-based compounds with enhanced pharmacological properties. Its reactivity can be exploited in synthetic organic chemistry to create more complex molecules with potential therapeutic applications.

Orexin Receptor Inhibitor Development

One significant application is its use in the preparation of heteroaryl-fused pyridines as orexin receptor inhibitors . These inhibitors have potential utility in the treatment of orexin receptor-mediated diseases, which may include sleep disorders, anxiety, and certain metabolic conditions.

Biochemical Research

The compound is utilized in biochemical research due to its ability to interact with specific enzymes and proteins. These interactions can influence various cellular processes, suggesting potential applications in diverse areas of medicinal chemistry and biochemical investigations.

Chemical Reactivity Applications

3-Chloro-1-methyl-1H-pyrazol-5-amine hydrochloride participates in various chemical reactions typical of amines and halogenated compounds, including:

  • Nucleophilic substitutions where the chlorine atom can be replaced by other functional groups

  • Coupling reactions to create more complex structures

  • Functionalization of the amino group to produce derivatives with modified properties

Structure-Activity Relationships

Understanding the relationship between the structure of 3-Chloro-1-methyl-1H-pyrazol-5-amine hydrochloride and its biological activity is crucial for optimizing its applications and developing related compounds with enhanced properties.

Comparison with Related Pyrazole Derivatives

The pyrazole scaffold is found in numerous bioactive compounds, and specific substitutions significantly impact activity profiles:

CompoundKey Structural DifferencesNotable Applications
3-Chloro-1-methyl-1H-pyrazol-5-amine hydrochlorideChlorine at position 3, amino at position 5Enzyme inhibition, orexin receptor inhibitor development
3-cyclopropyl-1-methyl-1H-pyrazol-5-amineCyclopropyl instead of chlorine at position 3Proteomics research
1-Methyl-3-phenyl-1H-pyrazol-5-aminePhenyl instead of chlorine at position 3Various biochemical applications
5-Chloro-1-methyl-1H-pyrazol-3-amineChlorine at position 5, amino at position 3Different biological activity profile

Critical Structural Features

Several structural elements appear essential for the biological activity of 3-Chloro-1-methyl-1H-pyrazol-5-amine hydrochloride:

  • The pyrazole core provides a rigid scaffold that positions substituents in specific spatial orientations

  • The chlorine substituent at position 3 enhances binding affinity to specific protein pockets

  • The amino group at position 5 offers hydrogen bonding capabilities, critical for interactions with protein binding sites

  • The methyl group at position 1 affects the electronic properties of the pyrazole ring

Current Research and Future Directions

Research on 3-Chloro-1-methyl-1H-pyrazol-5-amine hydrochloride continues to evolve, with several promising directions for future investigation.

Emerging Applications

Based on the compound's properties and the broader applications of pyrazole derivatives, several emerging areas of research can be identified:

  • Development of selective kinase inhibitors for specific therapeutic targets

  • Exploration of orexin receptor modulators for sleep disorders and related conditions

  • Investigation of novel synthetic pathways to create structurally diverse derivatives with enhanced properties

  • Applications in cancer research through effects on cell proliferation and apoptotic pathways

Synthesis Optimization

Current research efforts are also focused on developing more efficient synthetic routes for 3-Chloro-1-methyl-1H-pyrazol-5-amine hydrochloride and related compounds. These include:

  • Green chemistry approaches to reduce environmental impact

  • Continuous flow methods for more efficient large-scale production

  • Catalyst optimization to improve yield and selectivity

  • Alternative chlorination methods that offer higher selectivity and yields

Research Gaps and Opportunities

Several areas require further investigation to fully realize the potential of this compound:

  • Detailed structure-activity relationship studies to optimize binding to specific targets

  • Comprehensive pharmacokinetic and toxicological profiling

  • Investigation of synergistic effects with other bioactive compounds

  • Development of more efficient and environmentally friendly synthetic routes

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